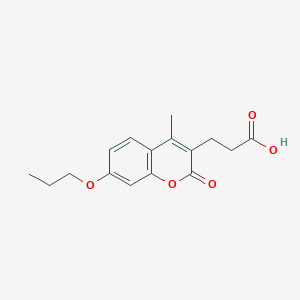
6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromone family Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxycoumarin, ethyl iodide, and morpholine.
Alkylation: The first step involves the alkylation of 4-hydroxycoumarin with ethyl iodide in the presence of a base such as potassium carbonate to form 6-ethyl-4-hydroxycoumarin.
Hydroxylation: The hydroxylation of the 6-ethyl-4-hydroxycoumarin is carried out using a suitable oxidizing agent to introduce the hydroxyl group at the 7th position, yielding 6-ethyl-7-hydroxy-4-hydroxycoumarin.
Morpholinylmethylation: The final step involves the reaction of 6-ethyl-7-hydroxy-4-hydroxycoumarin with morpholine and formaldehyde under acidic conditions to introduce the morpholin-4-ylmethyl group at the 8th position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone or aldehyde.
Reduction: The chromone ring can be reduced to form dihydrochromone derivatives.
Substitution: The phenyl group at the 4th position can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine, chlorine, or nitrating agents.
Major Products Formed
Oxidation: Formation of 6-ethyl-7-oxo-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one.
Reduction: Formation of 6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2,3-dihydrochromen-2-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antioxidant properties.
作用机制
The mechanism of action of 6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes such as kinases or proteases, modulating their activity.
Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one: Lacks the morpholin-4-ylmethyl group.
7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one: Lacks the ethyl group at the 6th position.
6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one: Lacks the phenyl group at the 4th position.
属性
分子式 |
C22H23NO4 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC 名称 |
6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenylchromen-2-one |
InChI |
InChI=1S/C22H23NO4/c1-2-15-12-18-17(16-6-4-3-5-7-16)13-20(24)27-22(18)19(21(15)25)14-23-8-10-26-11-9-23/h3-7,12-13,25H,2,8-11,14H2,1H3 |
InChI 键 |
HTOGVDLZPALUDT-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C(=C1O)CN3CCOCC3)OC(=O)C=C2C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-propylchromen-2-one](/img/structure/B11304678.png)
![9-(4-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11304682.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-4,7-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11304684.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11304686.png)
![N-{4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(4-fluorobenzyl)acetamide](/img/structure/B11304692.png)

![ethyl 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine-3-carboxylate](/img/structure/B11304721.png)
![N~6~-cyclohexyl-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11304734.png)
![benzyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11304747.png)
![1-[2-(2-chlorophenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B11304752.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11304761.png)
![4-(3-Bromophenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11304764.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B11304781.png)
![N-benzyl-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11304784.png)
